N-[(3-bromopyridin-2-yl)methyl]formamide
Description
N-[(3-Bromopyridin-2-yl)methyl]formamide is a brominated pyridine derivative featuring a formamide (-NHCHO) functional group attached to the methylene bridge of the pyridine ring. The bromine atom at the 3-position of the pyridine ring enhances electrophilic reactivity, while the formamide group contributes to hydrogen-bonding interactions, influencing solubility and molecular recognition .
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
N-[(3-bromopyridin-2-yl)methyl]formamide |
InChI |
InChI=1S/C7H7BrN2O/c8-6-2-1-3-10-7(6)4-9-5-11/h1-3,5H,4H2,(H,9,11) |
InChI Key |
AVJYDYAHNOULSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CNC=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
N-(3-Bromopyridin-2-yl)acetamide
- Structure : Differs by substitution of the formamide group with acetamide (-NHCOCH₃).
- Key Properties :
- Molecular Weight: 215.05 g/mol vs. 201.03 g/mol (formamide analog).
- LogP (XLogP3): 1.1, indicating higher lipophilicity compared to formamide derivatives.
- Hydrogen Bonding: Reduced hydrogen-bond acceptor capacity (2 vs. 3 acceptors in formamide).
- Applications : The acetamide group may improve metabolic stability but reduce solubility in polar solvents .
N-(2-Bromopyridin-3-yl)pivalamide
- Structure : Bromine at the 2-position of pyridine; pivalamide (-NHC(O)C(CH₃)₃) replaces formamide.
- Key Properties :
- Bulkier pivalamide group reduces steric accessibility, impacting binding to biological targets.
- Higher molecular weight (284.15 g/mol) and lipophilicity (LogP >2).
- Synthetic Use : Often employed in coupling reactions where steric hindrance is desirable .
Variations in the Aromatic Core
N-[(3-Fluorophenyl)methyl]formamide
- Structure : Pyridine replaced by a fluorinated benzene ring.
- Key Properties :
- Fluorine’s electronegativity alters electronic effects, reducing π-π stacking compared to bromopyridine.
- Lower molecular weight (167.15 g/mol) and higher solubility in aprotic solvents.
- Applications : Preferred in fluoropharmaceuticals for enhanced metabolic resistance .
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structure : Carboxamide bridge links bromophenyl and dihydropyridine moieties.
- Key Properties :
- Extended π-conjugation via the carboxamide group enables planar molecular conformation.
- Bromine at the 3-position of the phenyl ring directs regioselective reactivity in cross-coupling reactions.
- Crystallography : Exhibits intra- and intermolecular N–H⋯O hydrogen bonds, stabilizing crystal packing .
Functional Group Modifications
N-((Tetrahydro-1H-pyrrolizin-7a(5H)-yl)methyl)formamide
- Structure : Saturated pyrrolizine ring replaces pyridine.
- Key Properties :
- Loss of aromaticity reduces electronic delocalization, affecting UV absorption and redox behavior.
- Enhanced solubility in polar solvents due to the saturated ring’s flexibility.
- Applications : Explored in alkaloid-inspired drug design .
N,N'-[Dithiobis[2-(2-hydroxyethyl)-1-methylvinylenel]bis[N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]formamide]
- Structure : Formamide groups attached to pyrimidinylmethyl units with a disulfide bridge.
- Key Properties :
- Disulfide bond enables redox-responsive behavior, useful in prodrug formulations.
- Pyrimidine rings enhance hydrogen-bonding diversity for nucleotide mimicry.
- Therapeutic Use : Acts as a thiamine disulfide analog in enzyme cofactor applications .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors/Acceptors | Key Feature(s) |
|---|---|---|---|---|---|
| N-[(3-Bromopyridin-2-yl)methyl]formamide | C₇H₇BrN₂O | 201.03 | ~0.5 | 1/3 | Bromopyridine + formamide |
| N-(3-Bromopyridin-2-yl)acetamide | C₇H₇BrN₂O | 215.05 | 1.1 | 1/2 | Acetamide substitution |
| N-(2-Bromopyridin-3-yl)pivalamide | C₁₁H₁₅BrN₂O | 284.15 | ~2.2 | 1/2 | Steric hindrance from pivalamide |
| N-[(3-Fluorophenyl)methyl]formamide | C₈H₈FNO | 167.15 | ~1.0 | 1/3 | Fluorophenyl core |
Research Findings and Trends
- Electronic Effects : Bromine’s position on pyridine (2- vs. 3-) significantly impacts electrophilic substitution patterns. For example, 3-bromo derivatives exhibit higher reactivity in cross-coupling reactions compared to 2-bromo isomers .
- Solubility Trends : Formamide derivatives generally exhibit higher aqueous solubility than acetamide or pivalamide analogs due to increased hydrogen-bonding capacity .
- Crystallographic Insights : Planar conformations in carboxamide-linked compounds (e.g., ) enhance π-stacking, critical for designing solid-state materials .
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